2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the pyrazole ring:
Synthesis of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The pyrazole and piperazine rings are then coupled using appropriate linkers and reagents.
Introduction of the ethanol group: The final step involves the addition of the ethanol group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole or fluorophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for fluorescence-based assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and fluorophenyl group can interact with active sites, while the piperazine ring can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
- 2-[4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Uniqueness
The presence of the fluorophenyl group in 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O/c1-16(2)7-9-26-11-10-25(15-20(26)8-12-27)14-18-13-23-24-21(18)17-3-5-19(22)6-4-17/h3-7,13,20,27H,8-12,14-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPDCCRGRCIYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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